Eleclazine Eleclazine Eleclazine hydrochloride is a novel late sodium current inhibitor with IC50 value of 0.7 uM. target: Na+ current. IC50: 0.7 uM. Eleclazine has been used in trials studying the treatment of LQT2 Syndrome, Long QT Syndrome, Ischemic Heart Disease, Ventricular Arrhythmia, and Long QT Syndrome Type 3, among others. Eleclazine shows a shortening of the QTc interval (the time interval between the start of the Q-wave and the end of T-wave in the electrical cycle of the heart) in patients with QT-3 (LQT3) sydrome. LQTS is a genetic disorder that prolongs the heart’s QTc interval and can cause life-threatening cardiac arrhythmias. Therefore, eleclazine is also being investigated for treatment of long QT syndrome. In addition, dleclazine is being investigated for the treatment of cardiomyopathy, specifically hypertrophic cardiomyopathy, as well as additional cardiovascular indications, including angina, heart failure, atrial fibrillation (AF), ischemic heart disorders, atrial premature beats (APBs), myocardial isch mia, and arrhythmias.
Brand Name: Vulcanchem
CAS No.: 1443211-72-0
VCID: VC0515607
InChI: InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2
SMILES: C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4
Molecular Formula: C21H16F3N3O3
Molecular Weight: 415.4 g/mol

Eleclazine

CAS No.: 1443211-72-0

Inhibitors

VCID: VC0515607

Molecular Formula: C21H16F3N3O3

Molecular Weight: 415.4 g/mol

Purity: 97%

Eleclazine - 1443211-72-0

CAS No. 1443211-72-0
Product Name Eleclazine
Molecular Formula C21H16F3N3O3
Molecular Weight 415.4 g/mol
IUPAC Name 4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one
Standard InChI InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2
Standard InChIKey YNUAEEJQYHYLMS-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4
Appearance Pale Beige to Beige Solid
Melting Point 72 - 74°C
Description Eleclazine hydrochloride is a novel late sodium current inhibitor with IC50 value of 0.7 uM. target: Na+ current. IC50: 0.7 uM. Eleclazine has been used in trials studying the treatment of LQT2 Syndrome, Long QT Syndrome, Ischemic Heart Disease, Ventricular Arrhythmia, and Long QT Syndrome Type 3, among others. Eleclazine shows a shortening of the QTc interval (the time interval between the start of the Q-wave and the end of T-wave in the electrical cycle of the heart) in patients with QT-3 (LQT3) sydrome. LQTS is a genetic disorder that prolongs the heart’s QTc interval and can cause life-threatening cardiac arrhythmias. Therefore, eleclazine is also being investigated for treatment of long QT syndrome. In addition, dleclazine is being investigated for the treatment of cardiomyopathy, specifically hypertrophic cardiomyopathy, as well as additional cardiovascular indications, including angina, heart failure, atrial fibrillation (AF), ischemic heart disorders, atrial premature beats (APBs), myocardial isch mia, and arrhythmias.
Purity 97%
Synonyms GS-6615; GS 6615; GS6615; Eleclazine
Reference 1: El-Bizri N, Xie C, Liu L, Limberis J, Krause M, Hirakawa R, Nguyen S, Tabuena
DR, Belardinelli L, Kahlig KM. Eleclazine exhibits enhanced selectivity for long
QT syndrome type 3-associated late Na(+) current. Heart Rhythm. 2018
Feb;15(2):277-286. doi: 10.1016/j.hrthm.2017.09.028. Epub 2017 Oct 7. PubMed
PMID: 29017927.


2: Silva AF, Bonatti R, Batatinha JA, Nearing BD, Zeng D, Belardinelli L, Verrier
RL. The Selective Late Sodium Current Inhibitor Eleclazine, Unlike Amiodarone,
Does Not Alter Defibrillation Threshold or Dominant Frequency of Ventricular
Fibrillation. J Cardiovasc Pharmacol. 2017 Mar;69(3):178-182. doi:
10.1097/FJC.0000000000000455. PubMed PMID: 28045761.


3: Bacic D, Carneiro JS, Bento AA, Nearing BD, Rajamani S, Belardinelli L,
Verrier RL. Eleclazine, an inhibitor of the cardiac late sodium current, is
superior to flecainide in suppressing catecholamine-induced ventricular
tachycardia and T-wave alternans in an intact porcine model. Heart Rhythm. 2017
Mar;14(3):448-454. doi: 10.1016/j.hrthm.2016.10.021. Epub 2016 Oct 21. PubMed
PMID: 27777148.


4: Rajamani S, Liu G, El-Bizri N, Guo D, Li C, Chen XL, Kahlig KM, Mollova N,
Elzein E, Zablocki J, Belardinelli L. The novel late Na(+) current inhibitor,
GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart
preparations. Br J Pharmacol. 2016 Nov;173(21):3088-3098. doi: 10.1111/bph.13563.
Epub 2016 Sep 14. PubMed PMID: 27449698; PubMed Central PMCID: PMC5056228.


5: Justo F, Fuller H, Nearing BD, Rajamani S, Belardinelli L, Verrier RL.
Inhibition of the cardiac late sodium current with eleclazine protects against
ischemia-induced vulnerability to atrial fibrillation and reduces atrial and
ventricular repolarization abnormalities in the absence and presence of
concurrent adrenergic stimulation. Heart Rhythm. 2016 Sep;13(9):1860-7. doi:
10.1016/j.hrthm.2016.06.020. Epub 2016 Jun 16. PubMed PMID: 27317981.


6: Fuller H, Justo F, Nearing BD, Kahlig KM, Rajamani S, Belardinelli L, Verrier
RL. Eleclazine, a new selective cardiac late sodium current inhibitor, confers
concurrent protection against autonomically induced atrial premature beats,
repolarization alternans and heterogeneity, and atrial fibrillation in an intact
porcine model. Heart Rhythm. 2016 Aug;13(8):1679-86. doi:
10.1016/j.hrthm.2016.04.015. Epub 2016 Apr 21. PubMed PMID: 27108587.
7: Zablocki JA, Elzein E, Li X, Koltun DO, Parkhill EQ, Kobayashi T, Martinez R,
Corkey B, Jiang H, Perry T, Kalla R, Notte GT, Saunders O, Graupe M, Lu Y,
Venkataramani C, Guerrero J, Perry J, Osier M, Strickley R, Liu G, Wang WQ, Hu L,
Li XJ, El-Bizri N, Hirakawa R, Kahlig K, Xie C, Li CH, Dhalla AK, Rajamani S,
Mollova N, Soohoo D, Lepist EI, Murray B, Rhodes G, Belardinelli L, Desai MC.
Discovery of Dihydrobenzoxazepinone (GS-6615) Late Sodium Current Inhibitor (Late
I(Na)i), a Phase II Agent with Demonstrated Preclinical Anti-Ischemic and
Antiarrhythmic Properties. J Med Chem. 2016 Oct 13;59(19):9005-9017. doi:
10.1021/acs.jmedchem.6b00939. Epub 2016 Oct 3. PubMed PMID: 27690427.


8: Rajamani S, Liu G, El-Bizri N, Guo D, Li C, Chen XL, Kahlig KM, Mollova N,
Elzein E, Zablocki J, Belardinelli L. The novel late Na(+) current inhibitor,
GS-6615 (eleclazine) and its anti-arrhythmic effects in rabbit isolated heart
preparations. Br J Pharmacol. 2016 Nov;173(21):3088-3098. doi: 10.1111/bph.13563.
Epub 2016 Sep 14. PubMed PMID: 27449698; PubMed Central PMCID: PMC5056228.
PubChem Compound 71183216
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator